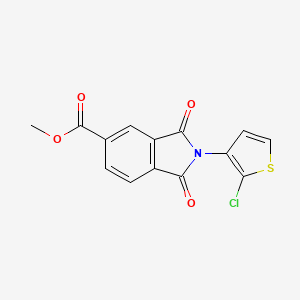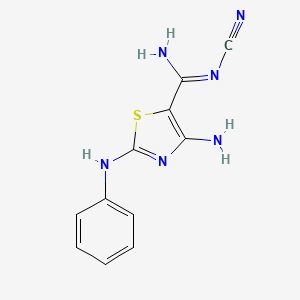![molecular formula C19H23NO2 B11105416 3-(2-hydroxyphenyl)-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B11105416.png)
3-(2-hydroxyphenyl)-N-[4-(propan-2-yl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE is an organic compound that features a hydroxyl group attached to a phenyl ring and an isopropylbenzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE typically involves the reaction of 2-hydroxybenzaldehyde with 4-isopropylbenzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-HYDROXYPHENYL)PROPANAMIDE: Lacks the isopropylbenzyl group, which may affect its activity and properties.
N-(4-ISOPROPYLBENZYL)PROPANAMIDE: Lacks the hydroxyl group, which may influence its reactivity and interactions.
Uniqueness
3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE is unique due to the presence of both the hydroxyl group and the isopropylbenzyl group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C19H23NO2/c1-14(2)16-9-7-15(8-10-16)13-20-19(22)12-11-17-5-3-4-6-18(17)21/h3-10,14,21H,11-13H2,1-2H3,(H,20,22) |
InChI Key |
HFGOFWLOMOTSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11105349.png)
![1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B11105353.png)

![Methyl 4-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)oxy]benzoate](/img/structure/B11105366.png)
![2,2'-[5-({4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)benzene-1,3-diyl]bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)](/img/structure/B11105372.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11105391.png)
![2-methoxy-4-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11105392.png)
![Octyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B11105393.png)
![3-{(E)-[(2-methylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11105408.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11105410.png)
